molecular formula C10H17NO3 B1370978 1-Acetamidocycloheptane-1-carboxylic acid CAS No. 1097102-48-1

1-Acetamidocycloheptane-1-carboxylic acid

Cat. No. B1370978
CAS RN: 1097102-48-1
M. Wt: 199.25 g/mol
InChI Key: XTOSNSUPTFBSBI-UHFFFAOYSA-N
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Description

1-Acetamidocycloheptane-1-carboxylic acid, also known as ACHC, is a cyclic amino acid with a seven-membered ring structure. It has a molecular weight of 199.25 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(acetylamino)cycloheptanecarboxylic acid . The InChI code is 1S/C10H17NO3/c1-8(12)11-10(9(13)14)6-4-2-3-5-7-10/h2-7H2,1H3,(H,11,12)(H,13,14) .

Scientific Research Applications

Organic Synthesis

1-Acetamidocycloheptane-1-carboxylic acid is utilized in organic synthesis due to its functional groups which are active in organic reactions such as substitution and elimination. Its structure allows for the formation of various derivatives, which can be further used in the synthesis of complex organic molecules .

Nanotechnology

In nanotechnology, carboxylic acids like 1-Acetamidocycloheptane-1-carboxylic acid are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This modification is crucial for the development of new nanomaterials with specific properties .

Polymer Science

This compound finds applications in polymer science as a monomer or an additive. Its incorporation into polymers can alter physical properties, such as thermal stability and solubility, which is significant for creating specialized materials .

Agriculture

1-Acetamidocycloheptane-1-carboxylic acid’s role in agriculture is linked to its precursor role in ethylene biosynthesis. Ethylene is a plant hormone that regulates a wide variety of vegetative and developmental processes. Understanding and manipulating its levels can lead to improved crop yields and stress resistance .

Material Science

In material science, the compound is used to modify the properties of materials, such as increasing the flexibility or durability of plastics. It can also be involved in the creation of new materials with desired mechanical properties .

Environmental Science

The environmental applications of 1-Acetamidocycloheptane-1-carboxylic acid include its use in bioremediation processes. Its degradation or transformation can lead to less harmful substances, reducing environmental pollution .

Biochemistry

In biochemistry, 1-Acetamidocycloheptane-1-carboxylic acid is significant for studying enzyme-catalyzed reactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic assays to understand the function of enzymes and the biochemistry of living organisms .

Pharmacology

Pharmacologically, this compound could be a building block for the synthesis of pharmaceuticals. Its chemical structure allows for the creation of various pharmacologically active derivatives, which can be potential candidates for drug development .

Safety And Hazards

The compound has a GHS07 pictogram, which indicates that it may cause skin irritation, eye irritation, or respiratory irritation . The safety information also includes several precautionary statements .

properties

IUPAC Name

1-acetamidocycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)11-10(9(13)14)6-4-2-3-5-7-10/h2-7H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOSNSUPTFBSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetamidocycloheptane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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